1-Thiazol-2-ylcyclopropanamine hydrochloride
Description
1-Thiazol-2-ylcyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a thiazole ring substituted at the 2-position. The compound features a strained cyclopropane ring directly bonded to an amine group, which is further linked to a thiazole heterocycle. The hydrochloride salt form enhances its aqueous solubility, a critical property for pharmaceutical applications.
Properties
CAS No. |
2149591-37-5 |
|---|---|
Molecular Formula |
C6H9ClN2S |
Molecular Weight |
176.67 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6(1-2-6)5-8-3-4-9-5;/h3-4H,1-2,7H2;1H |
InChI Key |
BRGVESABJKNOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CS2)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Thiazol-2-ylcyclopropanamine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thiazole derivatives with cyclopropanamine in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Thiazol-2-ylcyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
1-Thiazol-2-ylcyclopropanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Thiazole derivatives, including 1-Thiazol-2-ylcyclopropanamine hydrochloride, are investigated for their potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Thiazol-2-ylcyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole Moieties
- (R)-1-(Thiazol-2-yl)ethylamine Hydrochloride (C₅H₈N₂S·HCl): This compound shares the thiazol-2-yl group but replaces the cyclopropane ring with an ethylamine chain. Its molecular weight (128.2 g/mol for the free base) is lower than the cyclopropane analogue, which may influence pharmacokinetics .
- 1-(Thiazol-4-yl)propan-1-amine Dihydrochloride: The thiazole substitution at the 4-position (vs. 2-position) modifies electronic properties and steric accessibility. The dihydrochloride salt form further increases solubility compared to mono-hydrochloride derivatives, though this could affect crystallinity or stability .
Heterocyclic Variants
Thiadiazole Derivatives (e.g., 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) :
Thiadiazoles, unlike thiazoles, contain two nitrogen atoms in the ring, enhancing hydrogen-bonding capacity. This difference may improve interactions with biological targets but reduce metabolic stability due to increased polarity .3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride :
Replacing thiazole with oxadiazole introduces an oxygen atom, altering electron distribution and ring stability. Oxadiazoles are often more resistant to oxidation but may exhibit weaker π-π stacking interactions .
Cyclopropane-Containing Analogues
- Such analogues highlight the role of cyclopropane in enforcing conformational restraint, a property critical for receptor selectivity .
Table 1: Key Comparisons of 1-Thiazol-2-ylcyclopropanamine Hydrochloride with Analogues
Pharmacological Implications
Thiazole and cyclopropane motifs are prevalent in CNS-targeting drugs (e.g., memantine hydrochloride, a NMDA receptor antagonist ). The rigid cyclopropane in 1-Thiazol-2-ylcyclopropanamine hydrochloride may enhance binding to gated ion channels or enzymes, though its exact activity remains speculative without targeted studies.
Biological Activity
1-Thiazol-2-ylcyclopropanamine hydrochloride, with the CAS number 2149591-37-5, is a thiazole derivative characterized by its unique cyclopropanamine structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The thiazole ring structure is known to interact with various biological targets, making it a subject of interest in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₉ClN₂S |
| Molecular Weight | 176.67 g/mol |
| IUPAC Name | 1-(1,3-thiazol-2-yl)cyclopropan-1-amine; hydrochloride |
| InChI Key | BRGVESABJKNOEZ-UHFFFAOYSA-N |
The biological activity of 1-Thiazol-2-ylcyclopropanamine hydrochloride is primarily attributed to its interaction with specific molecular targets and pathways. The thiazole ring can modulate enzyme activities, particularly those involved in microbial growth, which contributes to its antimicrobial effects. Additionally, the compound may exhibit neuroprotective and anti-inflammatory properties, making it a candidate for further therapeutic exploration.
Interaction with Biological Targets
1-Thiazol-2-ylcyclopropanamine hydrochloride may inhibit various enzymes and receptors:
- Enzymatic Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Its structural features allow it to target bacterial and fungal enzymes, leading to growth inhibition.
Antimicrobial Properties
Research indicates that compounds similar to 1-Thiazol-2-ylcyclopropanamine hydrochloride exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with a thiazole moiety can effectively inhibit bacterial growth by targeting essential metabolic pathways.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds containing the thiazole structure have been developed as modulators of the PD-1/PD-L1 axis in cancer immunotherapy. One such compound demonstrated an IC50 value of 11.2 nM in inhibiting tumor growth in preclinical models . This suggests that 1-Thiazol-2-ylcyclopropanamine hydrochloride may also possess similar anticancer properties.
Neuroprotective Effects
The ability of thiazole derivatives to inhibit AChE positions them as promising candidates for treating cognitive disorders. Their neuroprotective effects can potentially mitigate cognitive decline associated with diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- In Vitro Studies on AChE Inhibition : A study synthesized various thiazole derivatives and assessed their inhibitory effects on AChE. Compounds with structural similarities to 1-Thiazol-2-ylcyclopropanamine hydrochloride exhibited strong inhibitory activity, suggesting therapeutic potential for Alzheimer's disease .
- Antitumor Activity Assessment : In preclinical models, thiazole-containing compounds demonstrated significant antitumor efficacy by enhancing T-cell proliferation and activating immune responses against tumors .
- Antimicrobial Efficacy : Research on related compounds has shown promising results against a range of pathogens, indicating that 1-Thiazol-2-ylcyclopropanamine hydrochloride may contribute similarly to antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 1-Thiazol-2-ylcyclopropanamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclopropanation of thiazole precursors with amines under controlled conditions. For example, refluxing 3-(1,3-thiazol-2-yl)propylamine with hydrochloric acid in ethanol, followed by purification via recrystallization or column chromatography . Statistical design of experiments (DoE) can optimize parameters like solvent choice (e.g., dichloromethane vs. ethanol), temperature, and stoichiometry to maximize yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm cyclopropane ring geometry and thiazole substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity. PubChem data (CID 54594934) provides reference spectra for cross-validation .
Q. How can researchers ensure solubility and stability during experimental workflows?
- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO) is critical for biological assays. Stability tests under varying pH (4–9) and temperatures (4°C to 40°C) should precede long-term storage. Store in amber vials at -20°C under inert gas to prevent degradation, as shelf life is often limited .
Advanced Research Questions
Q. What computational tools can elucidate reaction mechanisms involving cyclopropane-thiazole systems?
- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states and energy barriers for cyclopropanation steps. Reaction path search algorithms, like those used in ICReDD’s workflow, integrate quantum mechanics with experimental data to refine mechanistic hypotheses .
Q. How should researchers address contradictions in literature data on biological activity?
- Methodology : Perform meta-analyses of existing studies to identify variables (e.g., assay type, cell lines). Validate findings using orthogonal assays:
- In vitro : Kinase inhibition profiling (e.g., ATP-binding assays).
- In silico : Molecular docking (AutoDock Vina) against thiazole-binding protein targets (e.g., kinases or GPCRs) .
Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Continuous flow reactors improve reproducibility at larger scales .
Q. How can researchers design robust structure-activity relationship (SAR) studies for thiazole-cyclopropane derivatives?
- Methodology :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogenation at thiazole C4/C5).
- Step 2 : Test in parallelized bioassays (e.g., high-throughput screening for antimicrobial or anticancer activity).
- Step 3 : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
Data Management and Validation
Q. What protocols ensure data integrity in multi-institutional studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
